4-Phenylthiophen-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Safety Information : It bears the GHS07 pictogram, indicating a warning. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Molecular Structure Analysis

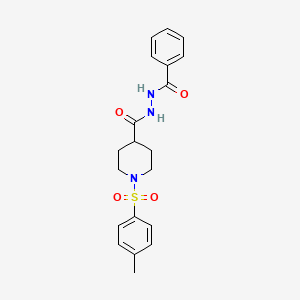

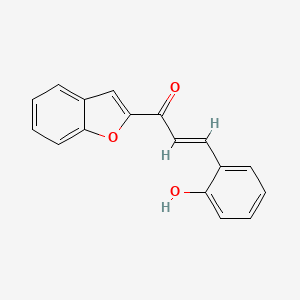

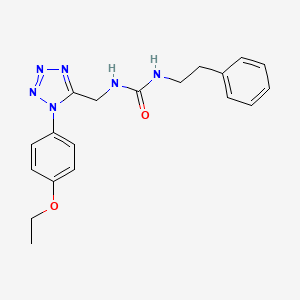

The molecular structure of 4-Phenylthiophen-3-amine hydrochloride consists of a thiophene ring with a phenyl group attached. The chlorine atom is associated with the amino group. For a visual representation, refer to the provided link .

Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

4-Phenylthiophen-3-amine hydrochloride derivatives demonstrate significant biological activities, with derivatives synthesized from 2-aminothiophenes showing notable antibacterial and antifungal properties. This has been observed in compounds like 2-amino-4-(4-chlorophenyl)-1,3-thiazole and its derivatives, which exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against strains like Candida glabrata and Candida albicans. These findings suggest potential applications in antimicrobial and antifungal drug development (Prasad, Naik, Latha, & Nagulu, 2017), (Kubba & Rahim, 2018).

Electrocatalysis and Material Science

The compound's derivatives have been examined for their electrocatalytic and material science applications. The electrooxidation of derivatives like 2-amino-3-cyano-4-phenylthiophene has unveiled new classes of photoluminescent materials, indicating potential utility in the development of novel optoelectronic devices and sensors. This is further supported by studies on other derivatives that highlight their electrochromic properties, hinting at their suitability in display technology and smart materials applications (Ekinci, Horasan, Altundas, & Demir, 2000).

Environmental Remediation

Certain derivatives of this compound, specifically those involving thiophene-arylidene-thiophene blocks, have been synthesized and characterized for environmental remediation applications. These polymers have shown significant promise in the selective extraction of metal ions, indicating potential for use in the purification and treatment of water and in mitigating the environmental impact of industrial processes (Hussein, 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

4-phenylthiophen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS.ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-7H,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXAZXYDOUTOEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC=C2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2578217.png)

![N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2578218.png)

![2-Chloro-1-[(3S,4S)-3-methyl-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2578221.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2578235.png)